3-Chloro-6-hydroxy-2-methoxybenzoic acid

Description

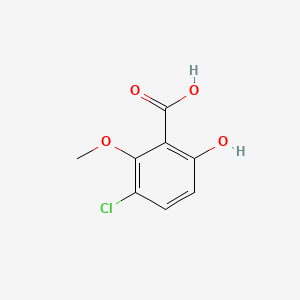

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-hydroxy-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4/c1-13-7-4(9)2-3-5(10)6(7)8(11)12/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDVPCPDQXIUAKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676554 | |

| Record name | 3-Chloro-6-hydroxy-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146984-79-4 | |

| Record name | 3-Chloro-6-hydroxy-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Total Synthesis of 3 Chloro 6 Hydroxy 2 Methoxybenzoic Acid

Retrosynthetic Analysis and Key Disconnections for 3-Chloro-6-hydroxy-2-methoxybenzoic acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be proposed based on reliable and well-understood chemical reactions.

The primary disconnections for the target molecule focus on the carbon-carbon bond of the carboxylic acid and the carbon-halogen bond.

Disconnection 1: Carboxylation (C-COOH bond) : A powerful strategy for synthesizing hydroxybenzoic acids is the Kolbe-Schmitt reaction. This approach disconnects the carboxylic acid group, leading back to a substituted phenol (B47542) precursor, specifically 2-chloro-5-methoxyphenol. This precursor would then be carboxylated under high pressure and temperature with carbon dioxide in the presence of a base. The synthesis of the related 3,6-dichloro-2-hydroxybenzoic acid often employs this very reaction, starting from 2,5-dichlorophenol. google.com

Disconnection 2: Chlorination (C-Cl bond) : Another key strategy involves introducing the chlorine atom at a late stage. This retrosynthetic step suggests a precursor such as 6-hydroxy-2-methoxybenzoic acid. The challenge then becomes the regioselective chlorination of this activated aromatic ring. The directing effects of the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups would need to be carefully managed to ensure chlorination occurs at the desired C-3 position.

Disconnection 3: Sandmeyer Reaction (C-Cl bond) : If starting from an aniline (B41778) derivative, the Sandmeyer reaction is a classic and effective method for introducing a chlorine atom. This pathway would disconnect the chloro group to an amino group, pointing to a precursor like 3-amino-6-hydroxy-2-methoxybenzoic acid. The synthesis of 3-chloro-2-methoxybenzoic acid can be achieved from methyl 3-amino-2-methoxybenzoate using a Sandmeyer reaction with cuprous chloride. prepchem.com

These disconnections suggest that the synthesis can be approached from various starting materials, with the choice of route depending on precursor availability, reaction robustness, and desired control over regiochemistry.

Development and Optimization of Novel Synthetic Routes to this compound

Based on the retrosynthetic analysis, several synthetic routes can be developed. Optimization of these routes would focus on improving yields, reducing the number of steps, and employing milder reaction conditions.

Route A: Synthesis via Kolbe-Schmitt Carboxylation

This route begins with a commercially available precursor and builds the molecule step-by-step.

Starting Material: 4-Chlororesorcinol.

Selective Methylation: The first step would be the selective O-methylation of one of the hydroxyl groups. Due to the different electronic environments of the two hydroxyl groups, regioselective methylation could be achieved by carefully choosing the methylating agent and reaction conditions to preferentially form 2-chloro-5-methoxyphenol.

Kolbe-Schmitt Carboxylation: The resulting phenol would then undergo a Kolbe-Schmitt reaction. The phenoxide, formed by treatment with a strong base like sodium hydroxide, is heated under a high pressure of carbon dioxide. The electrophilic attack of CO2 would be directed by the hydroxyl group to the ortho position, yielding the target molecule, this compound. Patents for similar molecules like 3,6-dichloro-2-hydroxybenzoic acid detail this high-pressure carboxylation method. google.com

Route B: Synthesis via Aromatic Substitution and Oxidation

This alternative route builds the substitution pattern on a pre-existing benzoic acid derivative.

Starting Material: 2,4-Dihydroxybenzoic acid.

Selective Methylation: The hydroxyl group at the 2-position can be selectively methylated using a reagent like dimethyl sulfate (B86663) in the presence of a mild base, yielding 2-methoxy-4-hydroxybenzoic acid.

Regioselective Chlorination: The most challenging step in this route is the regioselective chlorination of the electron-rich aromatic ring. The powerful ortho-, para-directing effects of the -OH and -OCH3 groups would favor substitution at the 3, 5, and 6 positions. To achieve selective chlorination at the C-3 position, a blocking group strategy or carefully controlled reaction conditions with a mild chlorinating agent (e.g., N-chlorosuccinimide) might be necessary.

Final Product: Successful chlorination at the desired position would yield this compound.

The development of novel syntheses for related heterocyclic structures, such as coumarins, often involves modern catalytic methods, like palladium-catalyzed couplings, which could potentially be adapted for more efficient bond formations. acs.org

Stereoselective and Regioselective Approaches in the Synthesis of this compound

Stereoselectivity: The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, stereoselective synthesis, which deals with the preferential formation of one stereoisomer over another, is not a primary concern for the synthesis of the final product itself. nih.gov

Regioselectivity: In contrast, regioselectivity is of paramount importance. The synthesis involves arranging four different substituents around a benzene (B151609) ring in a specific constitutional arrangement. The success of any synthetic route hinges on controlling the position of incoming chemical groups.

The key regiochemical challenges include:

Selective Functionalization: In multi-functionalized precursors like dihydroxybenzoic acids or chlororesorcinols, reactions such as methylation or acylation must be directed to the correct position. The inherent electronic and steric differences around the molecule must be exploited.

Directed Aromatic Substitution: During electrophilic substitution reactions like chlorination, the directing effects of the substituents already on the ring dictate the outcome. The -OH and -OCH3 groups are strong activating, ortho-, para-directors, while the -COOH group is a deactivating, meta-director. In a precursor like 2-hydroxy-6-methoxybenzoic acid, the positions ortho and para to the activating groups are C-3, C-5, and C-4. Achieving chlorination specifically at C-3 requires overcoming the electronic preference for other positions, a significant regiochemical hurdle. Enzymatic synthesis, using highly selective enzymes like peroxygenases, has shown remarkable regioselectivity in the epoxidation of fatty acids and represents a frontier in selective synthesis that could one day be applied to such challenges. nih.gov

Comparative Analysis of Synthetic Efficiencies and Environmental Footprints for this compound Production

A comparative analysis of potential synthetic routes is crucial for selecting a method for large-scale production, balancing economic viability with environmental responsibility. While specific data for this compound is not available, an analysis can be extrapolated from the synthesis of structurally similar compounds.

| Parameter | Route A (Kolbe-Schmitt) | Route B (Aromatic Substitution) | Route C (Sandmeyer Reaction) |

| Starting Material | 4-Chlororesorcinol | 2,4-Dihydroxybenzoic acid | Substituted Aniline |

| Number of Steps | 2-3 | 2-3 | 3-4 |

| Potential Yield | Moderate to High. Similar processes report high yields. google.com | Variable. Highly dependent on the selectivity of the chlorination step. | Moderate. Sandmeyer reactions can have variable yields. prepchem.com |

| Key Challenge | High pressure/temperature for carboxylation. | Regioselective chlorination. | Diazonium salt instability; handling of diazo compounds. |

| Atom Economy | Good, especially if CO2 is used efficiently. | Potentially lower if blocking groups are needed. | Poor, due to the generation of N2 gas and other byproducts. |

| Environmental Footprint | High energy consumption for pressure/heat. Use of strong bases. | Use of chlorinated solvents and reagents. Potential for halogenated waste. | Use of copper salts (heavy metal waste). Generation of acidic waste streams. prepchem.com |

Environmental Considerations:

Reagents and Solvents: Routes employing hazardous reagents like thionyl chloride, strong acids (HCl), or heavy metal catalysts (cuprous chloride) present a greater environmental burden. prepchem.com

Energy Consumption: The Kolbe-Schmitt reaction, while potentially efficient, is energy-intensive due to the high pressures and temperatures required.

Future optimization would likely focus on developing catalytic, low-energy processes that avoid stoichiometric, hazardous reagents, thereby improving both the synthetic efficiency and the environmental profile of producing this compound.

Derivatization and Analog Design of 3 Chloro 6 Hydroxy 2 Methoxybenzoic Acid

Synthesis of Esters, Amides, and Ethers of 3-Chloro-6-hydroxy-2-methoxybenzoic acid

The carboxylic acid and hydroxyl groups are primary sites for derivatization through esterification, amidation, and etherification.

Esters: The carboxylic acid functionality can be readily converted to an ester. This is a common strategy in medicinal chemistry to enhance the lipophilicity and membrane permeability of a compound. The synthesis of esters from this compound can be achieved through several standard methods, such as Fischer esterification with an alcohol in the presence of an acid catalyst, or by reaction with an alkyl halide in the presence of a base. For example, reaction with methanol and a catalytic amount of sulfuric acid would yield the methyl ester.

A study on the esterification of hydroxybenzoic acids describes reacting the acid with a halogenated derivative of an aliphatic or cycloaliphatic hydrocarbon in a homogeneous liquid phase in the presence of a nonquaternizable tertiary amine google.com. Another approach involves the direct benzoylation of hydroxyl groups using a phosphoryl mixed anhydride system derived from trifluoroacetic anhydride, benzoic acids, and phosphoric acid mdpi.com.

Amides: The synthesis of amides from this compound can be accomplished by first activating the carboxylic acid, for instance, by converting it to an acyl chloride, and then reacting it with a primary or secondary amine. Alternatively, coupling reagents can be used to facilitate the direct reaction between the carboxylic acid and an amine. A methodology for the amidation of carboxylic acids involves the in-situ generation of phosphonium salts from N-chlorophthalimide and triphenylphosphine, which act as activating agents nih.govresearchgate.netacs.org. This method has been shown to be effective for a range of aliphatic, benzylic, and aromatic carboxylic acids nih.govresearchgate.net.

Ethers: The phenolic hydroxyl group can be converted into an ether through Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For instance, reacting this compound with methyl iodide in the presence of a base like potassium carbonate would yield the corresponding methyl ether. A general method for preparing 3-alkoxy benzoic acids involves the esterification of 3-hydroxybenzoic acid, followed by etherification with various alkyl halides, and subsequent hydrolysis of the ester rasayanjournal.co.in.

Table 1: Examples of Ester, Amide, and Ether Derivatives of this compound

| Derivative Type | Reactant | Expected Product |

| Ester | Methanol/H₂SO₄ | Methyl 3-chloro-6-hydroxy-2-methoxybenzoate |

| Amide | Thionyl chloride, then Ammonia | 3-Chloro-6-hydroxy-2-methoxybenzamide |

| Ether | Methyl iodide/K₂CO₃ | 3-Chloro-2,6-dimethoxybenzoic acid |

Modification of the Aromatic Core of this compound through Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) reactions allow for the introduction of additional substituents onto the benzene (B151609) ring, further diversifying the chemical space around the core scaffold. The directing effects of the existing substituents—chloro, hydroxyl, and methoxy (B1213986) groups—play a crucial role in determining the position of the incoming electrophile.

The hydroxyl and methoxy groups are strong activating groups and are ortho, para-directing. The chloro group is a deactivating group but is also ortho, para-directing. The carboxylic acid group is a deactivating group and is meta-directing. Given the positions of the current substituents, the electron-donating effects of the hydroxyl and methoxy groups will strongly influence the regioselectivity of the reaction. Aromatic carboxylic acids typically undergo electrophilic substitution reactions where the carboxyl group acts as a deactivating and meta-directing group youtube.com.

For instance, in a nitration reaction using a mixture of nitric acid and sulfuric acid, the nitro group would be expected to add to the positions activated by the hydroxyl and methoxy groups and directed by the carboxyl group. The interplay of these directing effects would likely result in a mixture of products, with the precise substitution pattern depending on the reaction conditions.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-Chloro-6-hydroxy-2-methoxy-5-nitrobenzoic acid |

| Halogenation | Br₂, FeBr₃ | 5-Bromo-3-chloro-6-hydroxy-2-methoxybenzoic acid |

| Sulfonation | SO₃, H₂SO₄ | 3-Chloro-6-hydroxy-2-methoxy-5-sulfonic acid benzoic acid |

Functionalization of the Halogen and Hydroxyl Groups in this compound Derivatives

Beyond the initial derivatization, the halogen and hydroxyl groups can be further functionalized to create more complex analogs.

The chloro group on the aromatic ring can be a site for nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups on the ring. A more common approach is to use the chloro group as a handle for cross-coupling reactions. For example, Suzuki, Heck, or Sonogashira couplings could be employed to form new carbon-carbon or carbon-heteroatom bonds at this position, significantly expanding the structural diversity of the derivatives. A copper-catalyzed cross-coupling reaction has been developed for the amination of 2-chlorobenzoic acids with aniline (B41778) derivatives nih.gov.

The phenolic hydroxyl group can be derivatized in various ways beyond etherification. For instance, it can be converted to a sulfonate ester, which can then participate in cross-coupling reactions. It can also be used as a nucleophile in reactions with various electrophiles to introduce a wide range of functional groups. The derivatization of phenols can be achieved using 2-sulfobenzoic anhydride for detection by mass spectrometry nih.gov.

Development of Conjugates and Prodrugs Utilizing the this compound Scaffold

The development of conjugates and prodrugs is a key strategy in drug discovery to improve the therapeutic properties of a lead compound. The this compound scaffold is well-suited for such modifications.

Prodrugs: A prodrug is an inactive or less active compound that is metabolized in the body to the active drug. The carboxylic acid group is a common handle for creating ester prodrugs, which can improve oral bioavailability by masking the polar carboxylic acid group nih.govresearchgate.netuobabylon.edu.iqresearchgate.net. For example, an ester prodrug of this compound could be designed to be hydrolyzed by esterases in the plasma to release the active parent compound. Similarly, the hydroxyl group can be esterified to create a prodrug that is cleaved in vivo.

Conjugates: Conjugation involves linking the molecule to another chemical moiety, such as a polymer, a peptide, or a targeting ligand. This can be done to improve solubility, prolong circulation time, or achieve targeted delivery to specific tissues or cells. The carboxylic acid group can be used to form an amide bond with an amine-containing molecule, such as a peptide or an amino-functionalized polymer. For instance, conjugation to polyethylene glycol (PEG) is a common strategy to increase the half-life of a drug. The binding of aminobenzoic acid derivatives to serum proteins has been studied to understand their drug-binding efficacy tandfonline.com. The biotransformation of benzoic acid often involves conjugation with glycine to form hippuric acid researchgate.net.

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Chloro 6 Hydroxy 2 Methoxybenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment of 3-Chloro-6-hydroxy-2-methoxybenzoic acid Isomers

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound and its isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecular structure.

Similarly, the ¹³C NMR spectrum would exhibit distinct signals for each carbon atom in the molecule, including the carboxyl carbon, the aromatic carbons, and the methoxy (B1213986) carbon. The chemical shifts would be influenced by the nature of the substituents on the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic-H | 6.5 - 7.5 | d, d | 7.0 - 9.0 |

| Methoxy-H | ~3.8 | s | - |

| Hydroxyl-H | ~9.5 | br s | - |

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (C=O) | 165 - 175 |

| Aromatic (C-O) | 150 - 160 |

| Aromatic (C-Cl) | 120 - 130 |

| Aromatic (C-H) | 110 - 125 |

Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) further allows for the elucidation of its fragmentation pathways, providing valuable structural information. This compound has been identified as an intermediate in the degradation of certain herbicides, with its detection and characterization often performed using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). researchgate.netresearchgate.net

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. The presence of a chlorine atom would be indicated by the characteristic isotopic pattern of the molecular ion peak, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula. Fragmentation of the molecular ion in MS/MS experiments would likely involve the loss of small molecules such as water (H₂O), carbon monoxide (CO), or a methyl radical (•CH₃) from the methoxy group. The analysis of these fragment ions helps to piece together the structure of the original molecule.

Table 3: Predicted Key Mass Fragments for this compound

| Fragment | Predicted m/z |

|---|---|

| [M]⁺ | 202/204 |

| [M - H₂O]⁺ | 184/186 |

| [M - COOH]⁺ | 157/159 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification in this compound

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. While detailed spectral analyses for this compound are not widely published, the expected vibrational modes can be predicted based on its structure.

The FT-IR spectrum would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid group, which is often superimposed on the C-H stretching vibrations. A sharp band around 3200-3600 cm⁻¹ would indicate the O-H stretch of the phenolic hydroxyl group. A strong absorption band around 1680-1710 cm⁻¹ would be characteristic of the C=O stretching vibration of the carboxylic acid. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ether and carboxylic acid groups would be found in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. The C-Cl stretching vibration would typically be observed in the fingerprint region, below 800 cm⁻¹.

Raman spectroscopy, being complementary to FT-IR, would also be useful for identifying the functional groups. The aromatic ring vibrations are often strong in the Raman spectrum.

Table 4: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| O-H (Phenol) | 3200-3600 (sharp) | Weak |

| C-H (Aromatic) | 3000-3100 | Strong |

| C=O (Carboxylic Acid) | 1680-1710 | Moderate |

| C=C (Aromatic) | 1450-1600 | Strong |

| C-O (Ether/Acid) | 1000-1300 | Moderate |

Single Crystal X-ray Diffraction Analysis of this compound and its Crystalline Forms

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can provide precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. While the existence of crystalline forms of this compound is implied in some patent literature, a detailed single-crystal X-ray diffraction analysis has not been reported in publicly accessible scientific literature.

Chiroptical Spectroscopy for Stereochemical Assignment of Enantiopure this compound Derivatives (if applicable)

Chiroptical spectroscopy, which includes techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), is used to study chiral molecules. This compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit optical activity, and chiroptical spectroscopy is not applicable for its stereochemical assignment.

However, if a chiral derivative of this compound were to be synthesized, for instance, by introducing a chiral substituent, then chiroptical spectroscopy would become a valuable tool for determining the absolute configuration of the enantiopure forms.

Mechanistic Investigations of Biological Activities of 3 Chloro 6 Hydroxy 2 Methoxybenzoic Acid

In Vitro Enzymatic Inhibition and Activation Studies by 3-Chloro-6-hydroxy-2-methoxybenzoic acid

Currently, there is a lack of specific data in the public domain regarding the in vitro enzymatic inhibition or activation studies conducted directly on this compound.

However, studies on structurally related compounds offer some insights into potential activities. For instance, a series of benzisoxazole derivatives, synthesized from a starting material that shares some structural motifs with the compound of interest, were evaluated for their α-glucosidase inhibitory activity. Specifically, derivatives of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole were found to be promising inhibitors of α-glucosidase, with some compounds showing greater potency than the standard drug, acarbose. nih.gov Another distinct compound, 3-benzyl-6-chloro-2-pyrone, has been studied for its mechanism of inactivation of the enzyme chymotrypsin. nih.gov It is crucial to emphasize that these findings pertain to different molecules and cannot be directly extrapolated to this compound.

Table 1: α-Glucosidase Inhibitory Activity of Related Benzisoxazole Derivatives This table presents data for compounds structurally related to, but distinct from, this compound.

| Compound ID | Modifications | IC50 (nmol) |

| 9n | Electron-withdrawing bromine group | 14.69 |

| 9o | 3-CF3,4-Br substitution | 16.28 |

| Acarbose (Standard) | - | 35.91 |

Source: Adapted from research on benzisoxazole derivatives. nih.gov

Receptor Binding and Ligand-Target Interaction Profiling of this compound

There is no specific information available in the reviewed scientific literature concerning the receptor binding and ligand-target interaction profiling of this compound.

For context, a study on a different but related molecule, 2-Hydroxy-3-methoxybenzoic acid, has been shown to attenuate mast cell-mediated allergic reactions by modulating the FcεRI signaling pathway. nih.gov This suggests a potential interaction with components of this pathway, but this cannot be assumed for this compound.

Modulation of Specific Cellular Pathways and Biomolecular Processes by this compound

Detailed studies on the modulation of specific cellular pathways and biomolecular processes by this compound are not currently available in the scientific literature.

As a point of reference, research on 2-Hydroxy-3-methoxybenzoic acid indicated its ability to modulate the FcεRI signaling pathway in mast cells, thereby affecting allergic reactions. nih.gov This highlights how a structurally similar compound can influence cellular processes, though direct parallels cannot be drawn to the subject compound.

Structure-Activity Relationship (SAR) Studies Correlating Structural Modifications of this compound Derivatives with Molecular Mechanisms

There are no published structure-activity relationship (SAR) studies focusing on derivatives of this compound and their molecular mechanisms.

However, SAR studies on other classes of compounds provide a framework for how such investigations might proceed. For example, in a series of novel benzisoxazole derivatives, the introduction of an electron-withdrawing bromine group significantly increased anti-α-glucosidase activity. nih.gov Another study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives identified that specific substitutions led to potent and selective inhibition of 12-lipoxygenase. These examples underscore the importance of specific structural features for biological activity, a principle that would apply to derivatives of this compound should they be synthesized and studied.

Computational Chemistry and Molecular Modeling of 3 Chloro 6 Hydroxy 2 Methoxybenzoic Acid

Molecular Docking and Dynamics Simulations to Predict Binding Modes of 3-Chloro-6-hydroxy-2-methoxybenzoic acid with Biological Macromolecules

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods for exploring how a small molecule like this compound might interact with a biological target, such as an enzyme or receptor. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a protein's active site. nih.govnih.gov The process involves sampling many possible poses and using a scoring function to rank them based on their predicted binding affinity. For this compound, docking studies would be crucial to identify potential protein targets and understand the key interactions driving its binding. These interactions typically include:

Hydrogen Bonds: Formed between the hydroxyl and carboxylic acid groups of the ligand and polar amino acid residues (e.g., Asp, Glu, Ser) in the protein.

Hydrophobic Interactions: Involving the benzene (B151609) ring of the ligand and nonpolar residues (e.g., Leu, Val, Phe).

Halogen Bonds: The chlorine atom could potentially form a halogen bond with an electron-rich atom in the binding site.

A study on benzoic acid derivatives targeting the SARS-CoV-2 main protease, for example, used docking to predict binding affinities and identify key amino acid interactions. nih.govresearchgate.net Similar analyses could be performed for this compound against various targets, like carbonic anhydrase, as has been done for other benzoic acid derivatives. niscpr.res.in

The table below illustrates the hypothetical results from a molecular docking and MD simulation of this compound with a kinase target.

| Parameter | Hypothetical Result | Description |

| Docking Score | -8.5 kcal/mol | Predicted binding affinity; a more negative value suggests stronger binding. |

| Key Interacting Residues | Asp145, Lys72, Leu24 | Amino acids in the protein's active site forming crucial bonds with the ligand. |

| Types of Interactions | Hydrogen bond with Asp145 (via -COOH), Hydrogen bond with Lys72 (via -OH), Hydrophobic interaction with Leu24 (via phenyl ring) | The specific non-covalent bonds stabilizing the complex. |

| MD Simulation Stability (RMSD) | < 2.0 Å over 100 ns | Root Mean Square Deviation of the ligand's position, indicating a stable binding pose throughout the simulation. |

This table is for illustrative purposes and contains representative, not experimental, data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues (focused on mechanistic endpoints)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the chemical structure of a series of compounds with their biological activity or a specific property, such as toxicity. mdpi.com A QSAR model is a mathematical equation that can predict the activity of new, untested compounds based on their structural features. researchgate.net

To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with measured experimental data for a specific mechanistic endpoint (e.g., inhibition of a particular enzyme, toxicity to a cell line) is required. For each analogue, a set of numerical "descriptors" is calculated. These can include:

Constitutional descriptors: Molecular weight, atom counts.

Topological descriptors: Describing atomic connectivity.

Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Physicochemical descriptors: LogP (lipophilicity), pKa.

A statistical method, such as multiple linear regression, is then used to build a model linking these descriptors to the observed activity. For instance, a QSAR study on the toxicity of various benzoic acids to aquatic organisms found that descriptors like LogP and pKa were crucial for predicting toxicity. nih.gov A similar approach could be applied to analogues of this compound to predict endpoints like enzyme inhibition or cytotoxicity. A study on 2-(oxalylamino)benzoic acid analogues successfully used 3D-QSAR to develop a predictive model for PTP1B enzyme inhibition. nih.gov

The resulting QSAR model provides insights into the mechanism of action by highlighting which structural features are most important for the desired activity.

The following table shows a hypothetical QSAR equation for the inhibitory activity (pIC50) of analogues of this compound against a hypothetical enzyme.

| QSAR Model Component | Description |

| Equation | pIC50 = 1.2 * LogP - 0.5 * (ELUMO) + 0.8 * (H-bond Donors) + 2.5 |

| Descriptors | LogP (lipophilicity), ELUMO (LUMO energy), Number of H-bond Donors |

| Statistics | r² = 0.88, q² = 0.75 |

| Interpretation | Activity increases with higher lipophilicity and more H-bond donors, and with a less negative LUMO energy. |

This table is for illustrative purposes and contains representative, not experimental, data.

Pharmacophore Modeling and Virtual Screening Based on the this compound Scaffold

Pharmacophore modeling and virtual screening are powerful tools in drug discovery used to identify novel compounds with potential biological activity from large chemical libraries. researchgate.netnih.gov

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. mdpi.com These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. A pharmacophore model can be generated either based on the structure of a known active ligand (ligand-based) or from the ligand-protein complex (structure-based). nih.govnih.govresearchgate.net

The scaffold of this compound contains several key pharmacophoric features:

An aromatic ring (hydrophobic feature).

A hydrogen bond donor (the hydroxyl group).

A hydrogen bond acceptor (the hydroxyl and carbonyl oxygens).

A negative ionizable feature (the carboxylic acid).

A halogen feature (the chlorine atom).

These features can be arranged in a 3D model that serves as a template for searching for new molecules.

Virtual Screening: Once a pharmacophore model is established, it can be used as a 3D query to rapidly screen vast databases containing millions of compounds. ed.ac.uknih.gov The screening software identifies molecules from the library that can match the pharmacophoric features in the correct 3D arrangement. This process filters down the library to a manageable number of "hits" that are most likely to be active. These hits can then be subjected to more rigorous computational analysis, like molecular docking, before being selected for experimental testing. This approach has been successfully used to identify inhibitors for various targets, including protein kinases. mdpi.comlifechemicals.com

The table below outlines a hypothetical virtual screening workflow using the this compound scaffold.

| Step | Description | Hypothetical Outcome |

| 1. Pharmacophore Model Generation | A 3D model is created based on the key features of the scaffold (H-bond donor/acceptor, aromatic ring, etc.). | A 4-point pharmacophore model (1 Aromatic, 1 H-Donor, 2 H-Acceptors). |

| 2. Database Screening | The pharmacophore model is used to search a large compound library (e.g., ZINC, Enamine). | 5,000 initial hits from a 10 million compound library. |

| 3. Filtering | Hits are filtered based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and novelty. | 500 promising candidates remain. |

| 4. Molecular Docking | The filtered hits are docked into the target protein's active site to predict binding affinity. | 20 top-scoring compounds selected for experimental validation. |

This table is for illustrative purposes and contains representative, not experimental, data.

Chemical and Biotechnological Applications of 3 Chloro 6 Hydroxy 2 Methoxybenzoic Acid

3-Chloro-6-hydroxy-2-methoxybenzoic acid as a Building Block in Organic Synthesis

This compound is a polysubstituted aromatic compound that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a carboxylic acid, a hydroxyl group, a methoxy (B1213986) group, and a chlorine atom on the benzene (B151609) ring, offers multiple reactive sites for a variety of chemical modifications. This allows for the construction of more complex molecules and diverse chemical scaffolds.

The commercial availability of this compound from suppliers of fine chemicals and intermediates underscores its utility as a starting material for custom synthesis. buyersguidechem.com It is often categorized under material building blocks, indicating its role in the development of new substances. bldpharm.com

One documented application of this compound is as a precursor in the synthesis of other valuable chemical entities. For instance, it is a known precursor for methyl 2-hydroxy-6-methoxybenzoate. Furthermore, patents have disclosed the inclusion of this compound in the preparation of functional aromatic derivatives for use in topical compositions, suggesting its role in the synthesis of specialized ingredients for the cosmetics industry. google.comgoogle.com

The reactivity of the different functional groups on the aromatic ring can be selectively exploited. The carboxylic acid group can undergo esterification or amidation, the hydroxyl group can be alkylated or acylated, and the chlorine atom can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions. These potential transformations make it a valuable starting point for generating a library of derivatives for various research and development purposes.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Products |

| Carboxylic Acid | Esterification | Esters |

| Amidation | Amides | |

| Phenolic Hydroxyl | Alkylation | Ethers |

| Acylation | Esters | |

| Chlorine Atom | Nucleophilic Aromatic Substitution | Amines, Ethers, etc. |

| Cross-Coupling Reactions | Biaryls, etc. |

Role of this compound in the Development of New Chemical Scaffolds for Materials Science

The application of this compound extends to the field of materials science, where it is considered a building block for the creation of new chemical scaffolds with specific functional properties. bldpharm.com Its multifunctional nature allows for its incorporation into polymeric structures and other advanced materials.

Patents have indicated the use of this compound in the formulation of cosmetic products, which often involve complex polymeric systems for delivery and stability. google.comgoogle.com This suggests its potential utility in the synthesis of functional polymers. The presence of reactive groups on the benzene ring allows for its integration into polymer backbones or as a pendant group, thereby modifying the properties of the resulting material.

For example, the carboxylic acid and hydroxyl groups can be used to form polyester (B1180765) or polyamide linkages, while the chlorine atom could serve as a site for post-polymerization modification. The combination of these functional groups on a rigid aromatic core can impart desirable thermal and mechanical properties to the resulting polymers.

While detailed research on the synthesis of specific functional materials from this particular compound is not extensively documented in publicly available literature, its classification as a material building block by chemical suppliers points towards its role in proprietary research and development within the chemical industry. bldpharm.com

Biocatalytic Transformations and Biotransformations of this compound

The interaction of this compound with biological systems, particularly microorganisms and enzymes, is an area of interest. This compound has been identified as an intermediate in the microbial degradation of the widely used herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid). researchgate.netresearchgate.netresearchgate.net

Microbial consortia and specific bacterial strains, such as Pseudomonas paucimobilis, are capable of degrading Dicamba. nih.gov The degradation process involves several steps, including demethylation, hydroxylation, and dechlorination. orst.edu In the photocatalytic degradation of Dicamba, this compound has been identified as one of the intermediate products, highlighting its role in the environmental fate of the herbicide. researchgate.netresearchgate.netresearchgate.net

While its appearance as a degradation product is established, the use of this compound as a substrate for targeted biocatalytic transformations is a promising yet less explored area. The field of biocatalysis increasingly utilizes enzymes to perform specific chemical reactions under mild and environmentally friendly conditions. astrazeneca.com

Research on other substituted benzoic acids provides insights into the potential biocatalytic transformations of this compound. For instance, various benzoic acid derivatives can undergo enzymatic reactions such as:

Carboxylation and Decarboxylation: Benzoic acid decarboxylases are known to catalyze the removal of the carboxyl group from phenolic acids. nih.gov

Amide Bond Synthesis: Enzymes like carboxylic acid reductases and acyltransferases can be used to convert carboxylic acids into amides. astrazeneca.com

Curtius Rearrangement: Biocatalysis can be coupled with chemical reactions like the Curtius rearrangement to produce carbamates from carboxylic acids. beilstein-journals.org

These examples suggest that this compound could be a substrate for a range of enzymatic reactions to produce valuable chemical entities.

Table 2: Observed and Potential Biotransformations of Substituted Benzoic Acids

| Transformation Type | Description | Relevance to this compound |

| Degradation Intermediate | Formation during the breakdown of more complex molecules. | Identified as an intermediate in the microbial and photocatalytic degradation of the herbicide Dicamba. researchgate.netresearchgate.netresearchgate.net |

| Enzymatic (De)carboxylation | Addition or removal of the carboxylic acid group. | Potential for selective modification of the carboxylic acid moiety. nih.gov |

| Enzymatic Amidation | Formation of an amide bond from the carboxylic acid. | A potential green route to synthesize amide derivatives. astrazeneca.com |

Future Directions and Emerging Research Avenues for 3 Chloro 6 Hydroxy 2 Methoxybenzoic Acid

Integration of Artificial Intelligence and Machine Learning in 3-Chloro-6-hydroxy-2-methoxybenzoic acid Research

Currently, there is no specific research available that details the use of artificial intelligence (AI) and machine learning (ML) in the study of this compound. The application of AI and ML in chemical research is a growing field, with these technologies being used to predict molecular properties, design novel synthesis pathways, and accelerate drug discovery processes. However, dedicated studies employing these computational tools for the exploration of this compound have not been reported.

Exploration of this compound in Supramolecular Chemistry and Advanced Materials

The potential for this compound in the fields of supramolecular chemistry and the development of advanced materials is an area that awaits exploration. Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of complex and functional assemblies. The unique structural features of this compound, such as its capacity for hydrogen bonding and aromatic stacking, could theoretically be harnessed to create novel supramolecular structures. Similarly, its incorporation into polymers or other frameworks could lead to advanced materials with tailored electronic, optical, or mechanical properties. However, at present, there are no published studies on these specific applications. For instance, while research on related compounds like 3-Chloro-4-methoxybenzoic acid indicates its utility in the synthesis of advanced materials, similar investigations for this compound are absent from the current body of scientific literature. nbinno.com

Interdisciplinary Research at the Interface of Synthetic Chemistry and Systems Biology Pertaining to this compound

The intersection of synthetic chemistry and systems biology offers powerful approaches to understanding and manipulating biological systems. This interdisciplinary field often involves designing and synthesizing small molecules to probe and modulate biological pathways. While the synthesis of various substituted benzoic acids is well-established, specific interdisciplinary studies involving this compound to investigate complex biological networks have not been documented. The potential biological activities of this compound remain an open area for future research, which could bridge the gap between its chemical synthesis and its effects on biological systems.

Q & A

Q. How can this compound be functionalized for use in polymer or metal-organic framework (MOF) synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.